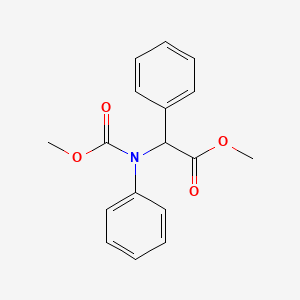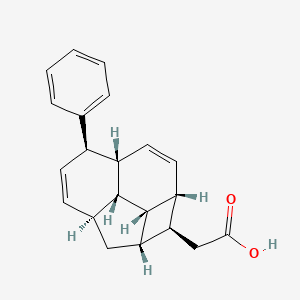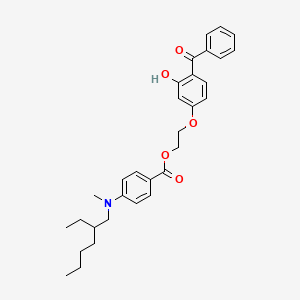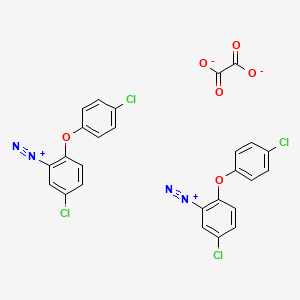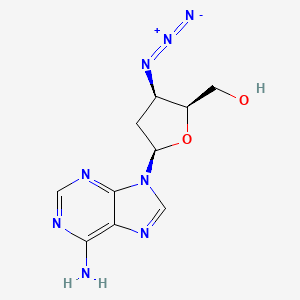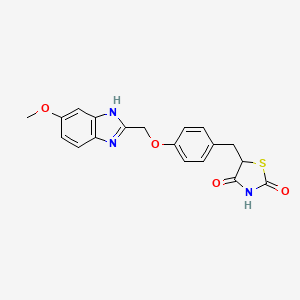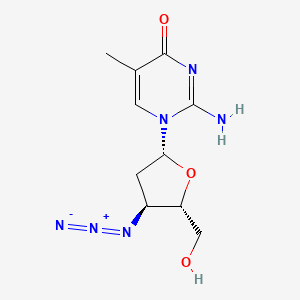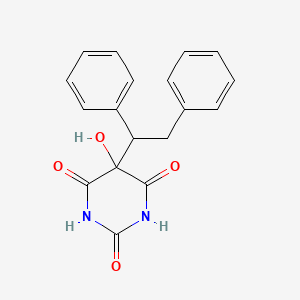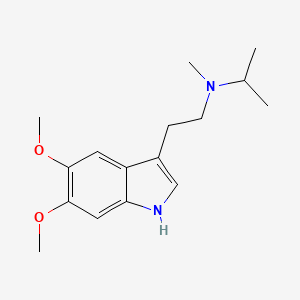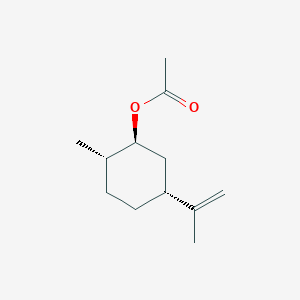
Isodihydrocarveol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isodihydrocarveol acetate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . It is a derivative of isodihydrocarveol, where the hydroxyl group is esterified with acetic acid. This compound is known for its pleasant odor and is used in various applications, including fragrances and flavorings.
準備方法
Synthetic Routes and Reaction Conditions: Isodihydrocarveol acetate can be synthesized through the esterification of isodihydrocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: Isodihydrocarveol acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isodihydrocarveol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isodihydrocarveol and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced derivatives with different functional groups.
科学的研究の応用
Isodihydrocarveol acetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
作用機序
The mechanism of action of isodihydrocarveol acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context and application of the compound.
類似化合物との比較
Isodihydrocarveol acetate can be compared with other similar compounds, such as:
- Dihydrocarvyl acetate
- Neoiso-dihydrocarveol acetate
- Neo-dihydro carveol acetate
Uniqueness: this compound is unique due to its specific ester structure and the resulting properties, such as its odor and reactivity. Compared to its analogs, it may exhibit different chemical and biological behaviors, making it valuable for specific applications.
特性
CAS番号 |
220329-20-4 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
[(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m0/s1 |
InChIキー |
TUSIZTVSUSBSQI-WCQGTBRESA-N |
異性体SMILES |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(=C)C |
正規SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


